2,2,5-Trimethylhexanoic acid
Overview
Description
2,2,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid that is used in various industrial and scientific applications. This compound is known for its unique structural properties, which contribute to its reactivity and functionality in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,5-trimethylhexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the hydroformylation of isobutene followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol, 2,2,5-trimethylhexanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups. For example, esterification with alcohols in the presence of acid catalysts forms esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, acid catalysts, reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: 2,2,5-Trimethylhexanol.
Substitution: Esters, amides.
Scientific Research Applications
2,2,5-Trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of fatty acid metabolism and its effects on cellular processes.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: this compound is used in the manufacture of lubricants, plasticizers, and surfactants. .
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and acyl-CoA synthetase. These enzymes facilitate the incorporation of the compound into metabolic pathways, leading to the production of energy and other essential biomolecules .
Comparison with Similar Compounds
- 2,2,4-Trimethylpentanoic acid
- 2,2,3-Trimethylbutanoic acid
- 3,3,5-Trimethylhexanoic acid
Comparison: 2,2,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to 2,2,4-Trimethylpentanoic acid and 2,2,3-Trimethylbutanoic acid, this compound has a higher degree of branching, resulting in different steric effects and reactivity. This makes it particularly useful in applications where specific structural attributes are required .
Properties
IUPAC Name |
2,2,5-trimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROAOSNULRMVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574318 | |
Record name | 2,2,5-Trimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27971-09-1 | |
Record name | 2,2,5-Trimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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